Home > Products > Screening Compounds P143773 > 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL - 874767-62-1

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL

Catalog Number: EVT-1732457
CAS Number: 874767-62-1
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is a complex organic compound that belongs to the class of benzoxazepines, which are characterized by a fused benzene and oxazepine ring system. This compound features a fluorine atom at the 7-position and a hydroxyl group at the 5-position, contributing to its unique chemical properties and potential biological activities. The presence of the fluorine atom can enhance the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Source

The compound can be synthesized from commercially available precursors through various synthetic routes. Its derivatives have been explored in scientific literature for their potential therapeutic effects, particularly in oncology and neurology.

Classification

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is classified as a heterocyclic compound due to the presence of nitrogen and oxygen in its structure. It is also categorized under fluorinated compounds, which are known for their enhanced biological activity.

Synthesis Analysis

Methods

The synthesis of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL generally involves several key steps:

  1. Formation of the Oxazepine Ring: The initial step typically involves cyclization reactions using appropriate precursors under acidic or basic conditions. This may involve catalysts to facilitate the formation of the oxazepine ring.
  2. Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents that selectively introduce a fluorine atom at the desired position on the aromatic ring.
  3. Hydroxylation: The introduction of the hydroxyl group at the 5-position can be accomplished through various methods including nucleophilic substitution or reduction of suitable precursors.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing in organic solvents (e.g., THF, DMSO) to promote reactions.
  • Chromatographic purification methods (e.g., silica gel column chromatography) to isolate pure products after each reaction step.
Molecular Structure Analysis

Structure

The molecular structure of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL consists of:

  • A dihydrobenzoxazepine core, characterized by a seven-membered ring containing one nitrogen and one oxygen atom.
  • A fluorinated aromatic ring, which enhances its electronic properties.
  • A hydroxyl group at the 5-position that can participate in hydrogen bonding.

Data

The molecular formula is C10H8FNOC_{10}H_{8}FNO with a molecular weight of approximately 181.18 g/mol. The compound's structural formula can be represented as follows:

C10H8FNO\text{C}_{10}\text{H}_{8}\text{F}\text{N}\text{O}
Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL can undergo various chemical reactions:

  1. Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds.
  2. Reduction Reactions: Carbonyl groups within the structure can be reduced to alcohols.
  3. Substitution Reactions: The fluorine atom may be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Technical Details

Reactions typically require specific conditions such as:

  • Temperature control (e.g., using ice baths or heating).
  • Use of solvents (e.g., ethanol or dichloromethane) to dissolve reactants and facilitate reactions.
Mechanism of Action

The mechanism of action for 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is not fully elucidated but is believed to involve interactions with specific biological targets:

  1. Protein Binding: The fluorinated oxazepine ring may interact with hydrophobic pockets in proteins.
  2. Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites through hydrogen bonding facilitated by the hydroxyl group.

Data

Research indicates that compounds with similar structures exhibit anti-tumor effects by modulating signaling pathways in cancer cells, suggesting potential therapeutic applications for this compound.

Physical and Chemical Properties Analysis

Physical Properties

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is expected to exhibit:

  • A melting point range typical for similar heterocycles.
  • Solubility in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nucleophilic sites within its structure.

Relevant data from studies indicate that similar compounds demonstrate favorable pharmacokinetic profiles, enhancing their potential for drug development.

Applications

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its ability to induce differentiation in cancer cells and potential anti-tumor activity.
  2. Neuroscience: Explored for neuroprotective effects due to its ability to cross the blood-brain barrier.
  3. Chemical Biology: Utilized in studies aimed at understanding protein-ligand interactions and enzyme modulation.
Introduction to 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL in Medicinal Chemistry

Structural Evolution of Benzo[F][1,4]oxazepine Derivatives in Drug Discovery

The structural architecture of 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL (CAS: 874767-62-1) represents a strategic evolution in heterocyclic drug design, featuring a benzene ring fused to a seven-membered oxazepine ring containing both oxygen and nitrogen heteroatoms. This core scaffold overcomes historical synthetic challenges associated with seven-membered rings, which previously faced limitations due to unfavorable kinetics and less ordered ring-closing transition states [1]. The benzo[F][1,4]oxazepine framework provides distinctive conformational flexibility compared to six-membered heterocycles, enabling optimal spatial positioning for interacting with complex biological targets [1]. This flexibility has proven crucial in developing kinase inhibitors where rigid scaffolds fail to achieve complementary binding.

A significant structural feature is the compound's keto-enol tautomerism, evidenced by the dual nomenclature in chemical databases (e.g., 7-fluoro-3,4-dihydro-1,4-benzoxazepin-5-ol vs. 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one) [1]. This dynamic equilibrium between enol (C5-OH) and keto (C5=O) forms influences hydrogen-bonding capabilities, solubility profiles, and target engagement mechanisms. The tautomeric state dictates whether the molecule acts primarily as a hydrogen bond donor (enol form) or hydrogen bond acceptor (keto form), expanding its versatility in molecular recognition [1].

Table 1: Structural Comparison of Benzo-Fused Heterocycles

Heterocycle TypeRing SizeKey HeteroatomsRepresentative Bioactivity
Benzodiazepine7-memberedN, NAnxiolytic, Sedative
Benzothiazepine7-memberedN, SCalcium Channel Blockade
Benzo[F][1,4]oxazepine7-memberedO, NKinase Inhibition, Neuroprotection
QuinazolinoneBicyclic 6+6N, NKinase Inhibition

Recent synthetic advancements have enabled strategic modifications to the oxazepine core. Research demonstrates that C4 functionalization allows attachment of diverse pharmacophores, as evidenced by derivatives like (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone (CAS: 2034377-88-1) [2]. Additionally, N1 alkylation facilitates extension toward deep hydrophobic pockets in target proteins, exemplified by compounds such as (E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide (CAS: 1904632-42-3) [4]. These structural developments mark a shift from early benzoxazepines toward targeted therapeutics with improved binding specificity.

Role of Fluorine Substitution in Bioactive Heterocyclic Systems

The strategic incorporation of a fluorine atom at the 7-position of the benzo ring system transforms the compound's physicochemical and pharmacological profile. Fluorination significantly enhances metabolic stability by resisting oxidative degradation pathways, particularly those mediated by cytochrome P450 enzymes in the liver [1]. This modification extends the compound's metabolic half-life, making it more suitable for therapeutic development compared to non-fluorinated analogs. Additionally, the strong electron-withdrawing effect of fluorine influences electron distribution throughout the aromatic system, modulating pKa values and altering the molecule's acidity/basicity profile [2].

The fluorine atom's impact on lipophilicity parameters (logP = 1.98) improves membrane permeability, facilitating enhanced cellular uptake. This is quantitatively demonstrated when comparing molecular properties before and after fluorination:

Table 2: Impact of Fluorine on Molecular Properties

PropertyNon-fluorinated Analog7-Fluoro DerivativeChange (%)
logP1.451.98+36.5%
Metabolic StabilityModerateHighSignificant Improvement
Aromatic Electron DensityUniformElectron-deficient at C7Altered Reactivity

The 7-fluoro modification also enables specific binding interactions with biological targets through three distinct mechanisms: 1) Formation of strong C-F···H-N hydrogen bonds with protein backbone amides; 2) Orthogonal dipolar interactions with serine/threonine residues in kinase ATP pockets; and 3) Modulation of π-π stacking interactions with phenylalanine/tyrosine residues due to altered electron density [2]. These interactions are particularly valuable in kinase inhibition, where fluorinated benzoxazepines demonstrate enhanced binding affinity.

Bioisosteric replacement studies demonstrate the irreplaceable nature of the 7-fluoro group. When substituted with chloro, bromo, or methyl groups, analogs exhibit reduced potency (2-5 fold decrease) and altered selectivity profiles [4]. The optimal van der Waals radius of fluorine (1.47 Å) provides steric complementarity without introducing significant conformational strain in target binding pockets. This precision positioning is leveraged in advanced derivatives like the furan-3-yl methanone analog (C14H12FNO3), where fluorine synergizes with the planar ketone linkage to enhance target affinity [2].

Significance of Oxazepine Scaffolds in Targeting Oncogenic Pathways

The benzo[F][1,4]oxazepine core demonstrates remarkable versatility in disrupting oncogenic signaling cascades, particularly through kinase inhibition and metabolic modulation. Patent WO2011072174A1 highlights benzoxazepine derivatives as potent inhibitors of isocitrate dehydrogenase (IDH) mutants, specifically targeting the IDH1 R132C mutation prevalent in gliomas and acute myeloid leukemia [5]. The seven-membered ring provides optimal spatial orientation for interacting with the mutant IDH allosteric pocket, inhibiting production of the oncometabolite D-2-hydroxyglutarate (2-HG) that drives tumorigenesis [5].

Structure-activity relationship (SAR) studies reveal that the oxazepine nitrogen serves as a critical vector for attaching inhibitory pharmacophores. When functionalized with electrophilic groups such as acrylamides, these compounds demonstrate covalent inhibition of kinases including RIP1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1), a key regulator of necroptosis and inflammation-driven cancers [4]. The 7-fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL derivative bearing a thiophene acrylamide moiety (C18H17FN2O3S) achieves predicted IC₅₀ values of 2.5 nM against RIP1 while maintaining >1,000-fold selectivity over 774 other kinases [4].

Table 3: Oncological Targets of Oxazepine-Based Derivatives

Cancer TypeMolecular TargetCompound StructureEfficacy Metrics
GlioblastomaMutant IDH1 (R132C)Benzo[F]oxazepine core>70% 2-HG reduction at 100 nM
Inflammation-Driven CancersRIP1 KinaseAcrylamide derivativesPredicted IC₅₀: 2.5 nM
Solid TumorsUndisclosed KinasesFuran-3-yl methanone derivativesNot reported

The scaffold's flexibility facilitates optimization of drug-like properties critical for oncology applications. Compared to rigid scaffolds, benzoxazepine derivatives achieve superior oral bioavailability in rodent models (AUC₀₋₂₄ = 15,000 ng·h/mL) and enhanced solubility in biorelevant media (FaSSIF solubility = 150 μg/mL) [4]. Molecular modeling reveals that the methylene bridge adjacent to the oxazepine oxygen permits adaptive conformational changes upon binding, enabling the core to maintain interactions with conserved kinase residues while accommodating structural variations in mutant oncoproteins [1] [5].

Properties

CAS Number

874767-62-1

Product Name

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL

IUPAC Name

7-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

InChI

InChI=1S/C9H8FNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)

InChI Key

YXOJHOVPKUPGIZ-UHFFFAOYSA-N

SMILES

C1COC2=C(C=C(C=C2)F)C(=O)N1

Canonical SMILES

C1COC2=C(C=C(C=C2)F)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.